

Dibutyl fumarate molecular structure and weight

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Compound of Interest

Compound Name: *Dibutyl fumarate*

Cat. No.: *B091571*

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An In-depth Technical Guide to **Dibutyl Fumarate**

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of **dibutyl fumarate**. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information.

Molecular Structure and Identification

Dibutyl fumarate is the diester of n-butanol and fumaric acid. Structurally, it is characterized by a central trans-configured carbon-carbon double bond, flanked by two carboxylate groups, each esterified with a butyl group.

Table 1: Chemical Identifiers for **Dibutyl Fumarate**

Identifier	Value
IUPAC Name	dibutyl (E)-but-2-enedioate[1]
Synonyms	Di-n-butyl fumarate, Fumaric acid dibutyl ester, Staflex DBF[2][3]
CAS Number	105-75-9
Molecular Formula	C ₁₂ H ₂₀ O ₄ [2]
Canonical SMILES	CCCCOC(=O)/C=C/C(=O)OCCCC[1]
InChI Key	JBSLOWBPDRZSMB-BQYQJAHWSA-N[1]

Physicochemical and Spectroscopic Properties

Dibutyl fumarate is a clear, colorless to pale yellow liquid with a slightly sweet odor.[4] It is primarily used as a plasticizer and a monomer in polymer production.[3][5]

Table 2: Physicochemical and Spectroscopic Data for **Dibutyl Fumarate**

Property	Value
Molecular Weight	228.28 g/mol [1][2]
Density	0.987 g/cm ³ (at 20 °C)[2][6]
Boiling Point	285 °C[7]; 141 °C (at 8 mmHg)
Melting Point	-13.5 °C[6]
Flash Point	142 °C[7]
Auto-ignition Temperature	255 °C[6]
Refractive Index	1.452[2][7]
Solubility	Insoluble in water; Soluble in organic solvents like acetone, chloroform, and ethanol.[2][4][7]
¹ H NMR Spectroscopy	Spectra available.[1]
¹³ C NMR Spectroscopy	Spectra available.[1]
Infrared (IR) Spectroscopy	FTIR and Vapor Phase IR spectra available.[1][8]
Raman Spectroscopy	FT-Raman spectrum available.[1]

Experimental Protocols

Synthesis of Dibutyl Fumarate via Fischer Esterification

Dibutyl fumarate is commercially produced through the direct esterification of fumaric acid with n-butanol, typically in the presence of an acid catalyst.[3][4][9] The following is a representative laboratory-scale protocol derived from established esterification procedures.

Materials:

- Fumaric acid
- n-Butanol (excess)
- Sulfuric acid (concentrated, catalyst)
- Dichloromethane (for extraction)
- 20% Sodium carbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine fumaric acid and an excess of n-butanol (e.g., a 2:1 to 3:1 molar ratio of alcohol to acid).
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture at room temperature.
- **Heating:** Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 16-18 hours.^[4] The progress of the reaction can be monitored by observing the formation of water.
- **Workup:** After the reaction is complete (as indicated by the cessation of water formation), cool the mixture to room temperature.
- **Neutralization:** Slowly add the cooled reaction mixture to a 20% sodium carbonate solution to neutralize the acidic catalyst.^[4]
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic layer using dichloromethane.^[4]
- **Washing and Drying:** Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.^[4]

- Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess n-butanol, yielding the crude **dibutyl fumarate** product. For higher purity, the product can be purified via silica gel column chromatography using a mixture of ethyl acetate and petroleum ether.[4]

Analytical Method: Gas Chromatography (GC)

While a specific, validated protocol for **dibutyl fumarate** was not found, the analysis can be effectively performed using gas chromatography with a Flame Ionization Detector (GC-FID). The following is an example methodology adapted from a protocol for the related compound, dibutyl phthalate, which would require optimization for **dibutyl fumarate**.[10]

Instrumentation:

- Gas Chromatograph with FID (e.g., Shimadzu GC-2010)[10]
- Capillary Column (e.g., a non-polar or medium-polarity column suitable for ester analysis)
- Autosampler

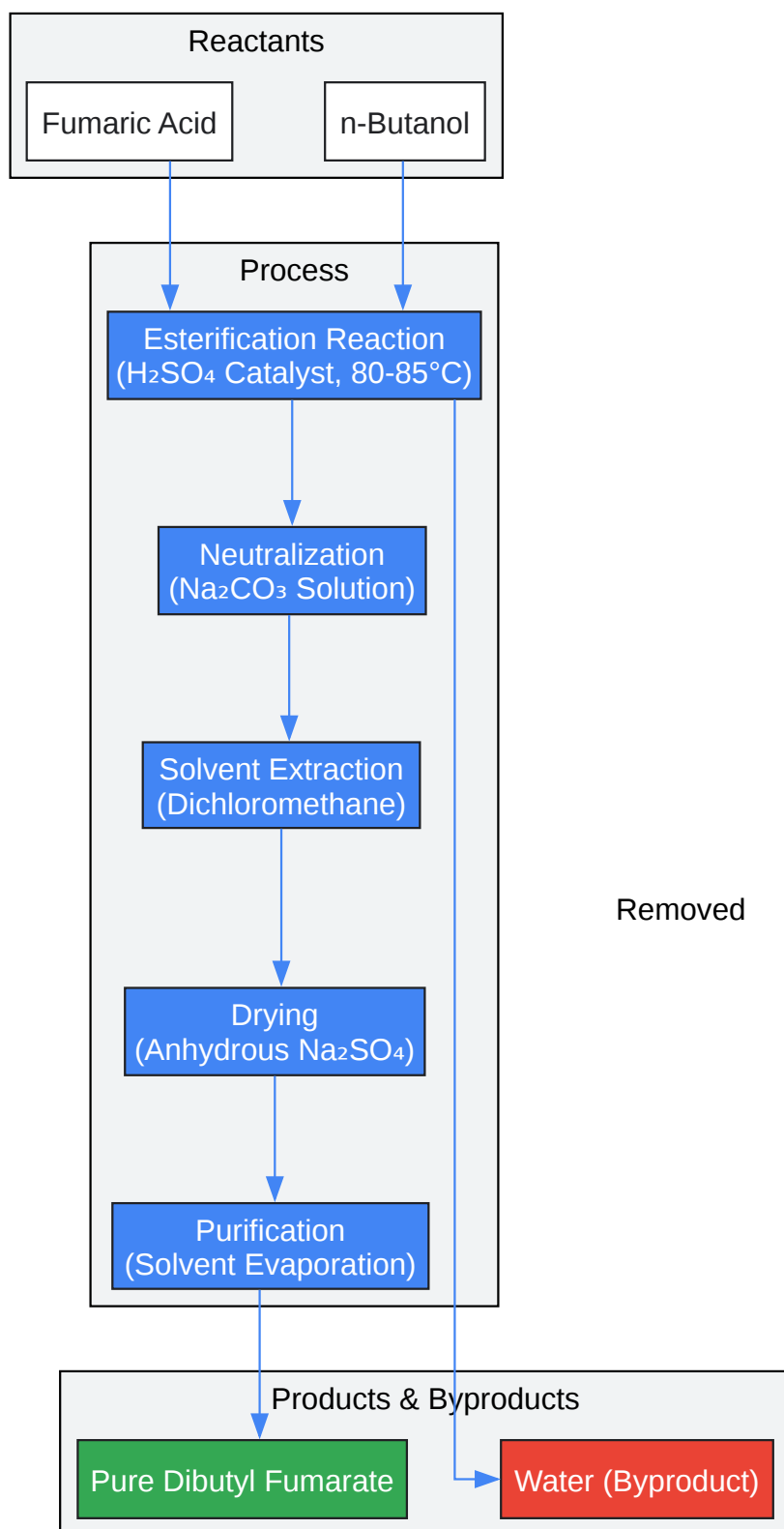
Procedure:

- Standard Preparation: Prepare a stock solution of high-purity **dibutyl fumarate** in a suitable solvent like methanol or dichloromethane. Create a series of calibration standards by serial dilution of the stock solution.[10] An internal standard (e.g., benzyl benzoate) can be added to improve precision.[10]
- Sample Preparation: Dissolve the sample containing **dibutyl fumarate** in the same solvent used for the standards to a known concentration.
- GC Conditions (Example):
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Carrier Gas: Helium or Nitrogen

- Oven Program: Start at an initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold. (Note: These parameters require optimization).
- Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample and quantify the **dibutyl fumarate** content by comparing its peak area to the calibration curve.

Visualized Workflow: Synthesis of Dibutyl Fumarate

The following diagram illustrates the key steps in the synthesis and purification of **dibutyl fumarate**.



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Caption: Workflow for the synthesis and purification of **dibutyl fumarate**.

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